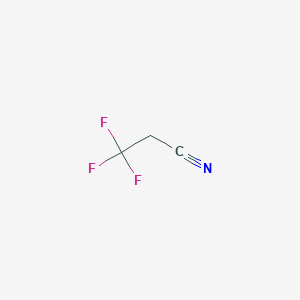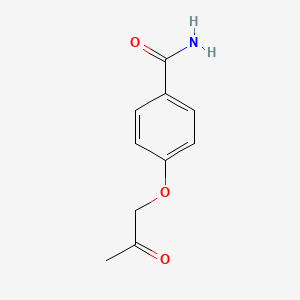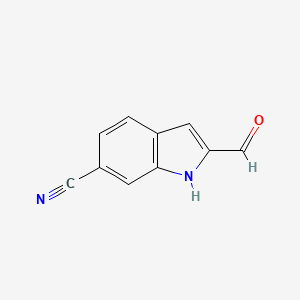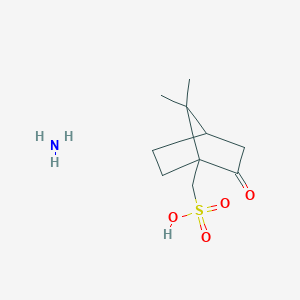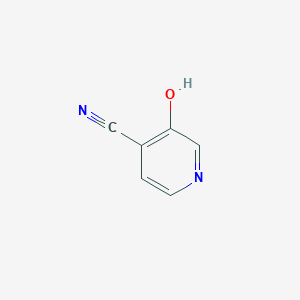
Cinobufaginol
説明
Cinobufaginol is a natural compound found in the skin and parotid venom glands of the toad Bufo bufo gargarizans. It belongs to the bufadienolides family, which are steroid-like compounds that have been used in traditional Chinese medicine for centuries. Cinobufaginol has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
科学的研究の応用
Cinobufaginol: A Comprehensive Analysis of Scientific Research Applications
Cancer Research: Cinobufaginol has shown promise as a selective anti-cancer agent against various tumors, including lung, colorectal, liver, and gastric cancers. Studies have highlighted its antiproliferative effects on different cancer cell lines, indicating its potential in cancer therapy .
Hepatitis B Treatment: The compound has been used in the formulation of Cinobufacini (Huachansu), an intravenous extract from toads, to treat malignant cancers and hepatitis B virus infection. This showcases its therapeutic application in viral infections alongside cancer .
Cardiology: Research suggests that Cinobufaginol may play a critical role in cardiac muscle contraction. Molecular docking studies have identified it as one of the potential active leading compounds affecting key targets involved in cardiac function .
作用機序
Target of Action
Cinobufaginol, a natural bufadienolide isolated from toad venom, has been found to have multiple targets of action. It has been reported to target the Epidermal Growth Factor Receptor (EGFR), which is amplified in various types of cancer . In addition, it has been found to interact with key targets such as ATP1A1, GNAS, MAPK1, and PRKCA .
Mode of Action
Cinobufaginol interacts with its targets in a way that inhibits the proliferation of certain cancer cells. For instance, it has been found to inhibit the proliferation of EGFR amplified GBM cells, and PTEN deficiency enhances its anti-proliferation effects . Cinobufaginol blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells .
Biochemical Pathways
Cinobufaginol affects several biochemical pathways. It has been found to block EGFR signaling, which is a key pathway in many types of cancer . Additionally, it has been found to affect adrenergic signaling in cardiomyocytes .
Pharmacokinetics
It has been found that different formulations of cinobufaginol, such as capsules and injections, have different pharmacokinetic behaviors . This could potentially affect the bioavailability of Cinobufaginol and its therapeutic effects.
Result of Action
The action of Cinobufaginol results in several molecular and cellular effects. It has been found to inhibit cell proliferation, induce apoptosis, and elicit cytotoxicity in EGFR amplified cancer cells . In vivo, Cinobufaginol has been found to suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models .
特性
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRVIPFIZZDLGB-CDIOGTMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinobufaginol | |
CAS RN |
6691-83-4 | |
| Record name | Cinobufaginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006691834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How has the structure of cinobufaginol been elucidated?
A2: The structure of cinobufaginol, a compound isolated from Chan Su (Venenum Bufonis), was elucidated using proton resonance spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for understanding its structure.
Q2: How can I analyze the presence and quantity of cinobufaginol in Venenum Bufonis samples?
A3: High-performance liquid chromatography (HPLC) has been successfully employed to simultaneously identify and quantify cinobufaginol and other bufadienolides in Venenum Bufonis. [] This method offers a reliable and sensitive approach for quality control and analysis of this traditional Chinese medicine.
Q3: Are there significant variations in the concentration of cinobufaginol among different batches of Venenum Bufonis?
A4: Yes, research indicates significant variations exist in the content of cinobufaginol and other bufadienolides across different batches of Venenum Bufonis. [] This highlights the importance of quality control measures, such as the utilization of HPLC analysis, to ensure consistent therapeutic efficacy and patient safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



